Product packaging for 3,5-Difluoro-4-iodobenzotrifluoride(Cat. No.:CAS No. 2149601-44-3)

3,5-Difluoro-4-iodobenzotrifluoride

Cat. No.: B2872311
CAS No.: 2149601-44-3
M. Wt: 307.989
InChI Key: LXWJUDSCZDEINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Fluorine Chemistry in Organic Synthesis

The journey of fluorine chemistry began in the 19th century, but it wasn't until the mid-20th century that significant advancements in fluorination techniques propelled the field forward. numberanalytics.com The initial handling of elemental fluorine was fraught with danger due to its high reactivity. 20.210.105 Early methods often resulted in uncontrolled reactions and decomposition of organic substrates. 20.210.105 The development of milder and more selective fluorinating agents, along with a deeper understanding of reaction mechanisms, has been pivotal. numberanalytics.com20.210.105 The post-World War II era saw a surge in industrial organofluorine chemistry, leading to the production of a wide array of fluorinated materials essential to modern society. nih.gov Today, even elemental fluorine can be used in a controlled manner for both laboratory and industrial-scale synthesis. 20.210.105

The Significance of Fluorine and Trifluoromethyl Groups in Contemporary Chemical Research

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased thermal and oxidative stability. nih.govlew.ro The trifluoromethyl group, in particular, is a key functional group in organic chemistry, known for its strong electron-withdrawing nature and hydrophobicity. These properties can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in drug design. mdpi.comwikipedia.orgresearchgate.net Consequently, an estimated 20% of currently marketed drugs contain fluorine. acs.orgnih.gov The benzotrifluoride (B45747) group is a common structural feature in many modern pharmaceuticals and agrochemicals. acs.orgethz.ch

Positional Isomerism and Substituent Effects in Halogenated Benzotrifluoride Systems

The placement of substituents on the benzotrifluoride ring system, known as positional isomerism, significantly influences the molecule's properties and reactivity. docbrown.info The electron-withdrawing nature of the trifluoromethyl group affects the electron density of the aromatic ring, which in turn directs the position of further substitutions. For instance, in electrophilic aromatic substitution reactions like nitration, the meta-position is heavily favored. researchgate.net

The interplay between different substituents further complicates these effects. The presence of other halogens alongside the trifluoromethyl group can lead to complex reactivity patterns. For example, the reactivity of C-H bonds ortho to fluorine substituents is enhanced, making them targets for direct functionalization. acs.orgnih.gov Conversely, the presence of electron-donating or electron-withdrawing groups can influence the rate and regioselectivity of reactions. acs.orgresearchgate.netnih.gov Studies have shown that the position of a substituent has a strong effect on the photochemical reactivity of the CF3 moiety, with substituents at the ortho- and meta-positions being more active than those at the para-position. acs.org

Scope and Academic Relevance of 3,5-Difluoro-4-iodobenzotrifluoride within the Class of Functionalized Fluoroarenes

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2149601-44-3
Molecular Formula C₇H₂F₅I
Molecular Weight 307.99 g/mol
Physical Form Not specified, likely liquid or solid
Purity Varies by supplier
SMILES Code FC(F)(F)C1=CC(F)=C(I)C(F)=C1

Data sourced from available chemical supplier information. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F5I B2872311 3,5-Difluoro-4-iodobenzotrifluoride CAS No. 2149601-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-iodo-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJUDSCZDEINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Iodobenzotrifluoride

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Center

The carbon-iodine bond in 3,5-difluoro-4-iodobenzotrifluoride is the primary site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in synthesizing more complex fluorinated molecules.

Palladium catalysts are extensively used to functionalize this compound and related aryl iodides. The electron-withdrawing nature of the trifluoromethyl and difluoro groups enhances the reactivity of the aryl iodide towards oxidative addition to a palladium(0) center, a key step in many catalytic cycles.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C(sp²)-C(sp) bonds. libretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. libretexts.org

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org Concurrently, the copper cycle involves the formation of a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. libretexts.org While this dual-catalyst system is common, copper-free Sonogashira reactions have also been developed. sigmaaldrich.comchemicalbook.com Mechanistic studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to identify key intermediates in the catalytic cycle. researchgate.net

In the context of this compound, Sonogashira coupling provides a direct route to introduce an alkynyl substituent onto the highly fluorinated aromatic ring.

Table 1: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Product Ref.
1,2-difluoro-4-iodobenzene 4-Pentyn-2-ol Pd(PPh₃)₂Cl₂, CuI, Et₃N 5-(3,4-difluorophenyl)pent-4-yn-2-ol marquette.edu
Iodobenzene Phenylacetylene Pd/NHC complexes Tolan researchgate.net
Aryl Iodides Terminal Alkynes Pd/SF Coupling Products researchgate.net

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mychemblog.commdpi.com This reaction is a cornerstone of modern organic synthesis for the creation of substituted alkenes. mychemblog.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. mychemblog.com A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst. ucl.ac.uk

4-Iodobenzotrifluoride (B1294960), a related compound, undergoes the Mizoroki-Heck reaction with acrylic acid to produce 4-trifluoromethylcinnamic acid. alfa-chemistry.com This reaction demonstrates the utility of the Heck reaction in functionalizing fluorinated aryl iodides. The reaction tolerates a wide variety of functional groups on the olefin component. mychemblog.com

Table 2: Mizoroki-Heck Reaction Details

Feature Description Ref.
Reaction Name Mizoroki-Heck Reaction mychemblog.com
Key Transformation Palladium-catalyzed arylation or alkenylation of alkenes mychemblog.com
Catalytic Cycle Steps Oxidative addition, carbopalladation, β-H elimination ucl.ac.uk
Substrate Example 4-Iodobenzotrifluoride with acrylic acid alfa-chemistry.com
Product Example 4-Trifluoromethylcinnamic acid alfa-chemistry.com

| Functional Group Tolerance | High, tolerates esters, carboxylic acids, nitriles, etc. on the olefin | mychemblog.com |

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov This reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov The synthesis of the necessary arylboronic esters is often achieved through the palladium-catalyzed Miyaura-Ishiyama borylation of aryl halides. beilstein-journals.orgorganic-chemistry.org

The development of efficient catalytic systems, including the use of specific ligands and bases, has expanded the scope of the Suzuki-Miyaura coupling to include a wide range of substrates. beilstein-journals.orgorganic-chemistry.org For instance, the use of lipophilic bases like potassium 2-ethyl hexanoate (B1226103) has been shown to improve reaction efficiency at lower temperatures. organic-chemistry.org One-pot procedures that combine the borylation and Suzuki-Miyaura coupling steps offer a more streamlined approach to biaryl synthesis. nih.gov

For this compound, Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents, leading to the formation of complex fluorinated biaryl structures.

Table 3: Key Aspects of Suzuki-Miyaura Coupling and Borylation

Aspect Description Ref.
Reaction Suzuki-Miyaura Coupling nih.gov
Bond Formed Carbon-Carbon nih.gov
Common Application Biaryl Synthesis nih.gov
Boron Reagent Synthesis Miyaura-Ishiyama Borylation beilstein-journals.org
Catalyst System Improvement Use of specific ligands (e.g., dppf, XPhos) and bases (e.g., KOAc, potassium 2-ethyl hexanoate) beilstein-journals.orgorganic-chemistry.org

| Procedural Advancement | One-pot borylation/Suzuki-Miyaura coupling | nih.gov |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. Aminocarbonylation is a variation of this reaction where an amine is also present, leading to the formation of an amide. nih.gov These reactions are highly effective for the synthesis of carboxylic acid derivatives, such as amides. nih.gov

4-Iodobenzotrifluoride has been shown to undergo aminocarbonylation in dimethylformamide (DMF) using phosphoryl chloride to yield N,N-dimethyl-(4-trifluoromethyl)benzamide. sigmaaldrich.comchemicalbook.com This demonstrates the applicability of this methodology to fluorinated aryl iodides. The development of greener solvent alternatives, such as bio-derived alkyl 4-alkoxyvalerates, is an active area of research for these reactions. nih.gov

Table 4: Aminocarbonylation of 4-Iodobenzotrifluoride

Aryl Halide Reagents Solvent Product Ref.
4-Iodobenzotrifluoride Amine, Carbon Monoxide, Phosphoryl Chloride DMF N,N-dimethyl-(4-trifluoromethyl)benzamide sigmaaldrich.comchemicalbook.com

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgorganic-chemistry.org These reactions often require high temperatures, but the development of ligand-supported copper catalysts has allowed for milder reaction conditions. beilstein-journals.org

Copper-catalyzed reactions are used for a variety of transformations, including the synthesis of biaryls, aryl ethers, and aryl amines. organic-chemistry.orgnih.gov The mechanism of the Ullmann reaction is generally believed to involve the oxidative addition of an aryl halide to a Cu(I) species, followed by further reaction to form the coupled product. organic-chemistry.org Copper-catalyzed methods have been developed for the cross-coupling of two different aromatic compounds, often involving an initial iodination step. nih.gov These reactions can tolerate a range of functional groups. nih.govescholarship.org

In the context of this compound, copper-catalyzed reactions would provide an alternative to palladium-based methods for the formation of new bonds at the iodo-substituted position.

Table 5: Overview of Copper-Catalyzed Coupling Reactions

Reaction Type Description Key Features Ref.
Ullmann Reaction Synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides. Often requires high temperatures, but milder conditions are possible with modern catalysts. organic-chemistry.org
Ullmann-type Reactions Copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles (e.g., for aryl ether synthesis). A versatile method for C-O and C-N bond formation. beilstein-journals.orgorganic-chemistry.org
Arene Cross-Dimerization Regioselective cross-coupling of two aromatic compounds using a copper catalyst and an iodine oxidant. Involves initial iodination of one arene followed by arylation of the other. Tolerates various functional groups. nih.gov

| Difluoroalkylation | Copper-catalyzed reaction of aryl bromides with a difluoroalkylating agent. | Represents a method for introducing difluoroalkyl groups onto aromatic rings. | rsc.org |

Nickel-Catalyzed C-F Bond Functionalizations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govelsevierpure.com In the context of this compound, nickel catalysis can be employed to selectively activate and functionalize the C-F bonds. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The reactivity of nickel catalysts can be tuned by the choice of ligands, which play a crucial role in stabilizing the nickel center and influencing the selectivity of the reaction. rsc.org For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective ligands in nickel-catalyzed C-F bond activation. rsc.org The reaction of bis(NHC)nickel complexes with polyfluorinated arenes can lead to the formation of nickel fluoroaryl fluoride (B91410) complexes. rsc.org Mechanistic investigations suggest that these C-F activation processes can proceed through radical pathways. rsc.org

A notable application of nickel catalysis is the alkylation of aryl fluorides, which allows for the replacement of fluorine atoms with alkyl groups. nih.gov This method provides access to diverse molecular scaffolds that are otherwise difficult to synthesize. nih.gov The reaction is believed to proceed via a Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycle, where the nickel catalyst facilitates the cleavage of the strong C-F bond.

Table 1: Examples of Nickel-Catalyzed C-F Bond Functionalizations

Catalyst/LigandReactantProductYield (%)Reference
[Ni(Mes₂Im)₂]Hexafluorobenzenetrans-[Ni(Mes₂Im)₂(F)(C₆F₅)]<20 rsc.org
[Ni(Mes₂Im)₂]4-CF₃-C₆F₄Htrans-[Ni(Mes₂Im)₂(F)(4-CF₃-C₆F₄)]Good rsc.org

This table is for illustrative purposes and specific reactions involving this compound would require dedicated experimental investigation.

Reactivity at the Aryl Fluorine Positions

The fluorine atoms on the aromatic ring of this compound are susceptible to various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. byjus.comlibretexts.org The presence of the electron-withdrawing trifluoromethyl group and the two fluorine atoms activates the aromatic ring of this compound towards nucleophilic attack. byjus.com In an SNAr reaction, a nucleophile displaces a leaving group, in this case, one of the fluoride ions, from the aromatic ring. byjus.comlibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the intermediate. byjus.com A variety of nucleophiles, including alkoxides, amines, and thiols, can be used in these reactions. nih.gov

For an SNAr reaction to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate through resonance. libretexts.org In this compound, the trifluoromethyl group is meta to the fluorine atoms, which offers less stabilization compared to an ortho or para arrangement. However, the cumulative electron-withdrawing effect of the trifluoromethyl group and the other fluorine atom can still facilitate the reaction.

Transition-metal-mediated SNAr reactions have expanded the scope of this transformation to include less activated fluoroarenes. osti.gov Metal coordination to the arene withdraws electron density, making it more susceptible to nucleophilic attack. osti.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.org This process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

While the trifluoromethyl group itself is not a strong DMG, the presence of other functional groups on the aromatic ring could potentially direct metalation. However, the electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the ortho protons, potentially facilitating metalation even without a strong directing group. tcichemicals.com The choice of the base is crucial, as highly reactive bases can lead to side reactions. hw.ac.uk Zinc-based reagents, such as TMPZnCl·LiCl, have been developed as milder alternatives to organolithiums, showing high functional group tolerance. hw.ac.uk

The regioselectivity of the metalation is determined by the directing ability of the substituents on the ring. baranlab.orguwindsor.ca In the absence of a strong directing group, the most acidic proton is typically removed.

The selective activation and functionalization of C-F bonds is a significant challenge in organic synthesis due to their high bond strength. rsc.orgrsc.org However, various methods have been developed to achieve this transformation. Transition metal catalysis, particularly with nickel, has proven effective in activating C(sp²)-F bonds. nih.govnih.gov These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. rsc.org

N-heterocyclic olefins (NHOs) have also been shown to activate aromatic C-F bonds, leading to the formation of fluoroaryl-substituted olefins. conicet.gov.ar The regioselectivity of this activation can be influenced by the substitution pattern of the fluoroarene. conicet.gov.ar

Another approach involves the use of strong Lewis acids, such as B(C₆F₅)₃, to catalyze the activation of C(sp³)-F bonds. nih.gov While this is more relevant to aliphatic fluorocarbons, it highlights the potential of Lewis acid catalysis in C-F bond activation.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally robust, but under specific conditions, its C-F bonds can be selectively transformed. tcichemicals.com

The selective transformation of a single C-F bond within a trifluoromethyl group is a challenging but valuable synthetic operation, as it provides access to difluoromethyl- and monofluoromethyl-containing compounds. rsc.org The difficulty lies in the fact that the C-F bonds in a CF₃ group are stronger than those in the resulting CF₂ or CHF moieties, often leading to over-reaction. sioc-journal.cn

Recent advancements have enabled the selective mono-reduction of ArCF₃ to ArCF₂H under catalytic conditions. rsc.org Mechanistic studies have revealed that different reaction pathways can lead to either mono- or poly-defluorination. rsc.org Visible light-mediated reactions have also emerged as a promising method for the selective cleavage of C-F bonds in trifluoromethyl groups, offering a more efficient and selective alternative to traditional thermal reactions. sioc-journal.cn

The transformation of trifluoromethyl groups can also be achieved through the activation of ortho-hydrosilyl groups, leading to the synthesis of difluoromethylenes. tcichemicals.com

Theoretical and Experimental Mechanistic Elucidations

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing new synthetic transformations. This involves a combination of theoretical calculations and experimental probes like kinetic studies.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction pathways and modeling transition states. For reactions involving polyfluorinated aromatics, DFT calculations can elucidate the energetics of bond-breaking and bond-forming steps. For example, in the context of FLP-mediated C-F bond activation of benzotrifluorides, theoretical studies have been instrumental in mapping out the potential energy surface and identifying key intermediates and transition states. rsc.org

Gas-phase dissociation studies of related polyfluorophenyl cations, including 3,5-difluoroiodobenzene, have been investigated using mass spectrometry and supported by DFT calculations. These studies reveal unexpected fragmentation pathways, such as the expulsion of difluorocarbene (CF₂), which proceeds through an intramolecular fluorine atom "ring-walk" migration mechanism. researchgate.net While these are gas-phase, high-energy processes, they provide fundamental insights into the intrinsic reactivity and potential rearrangement pathways of the fluorinated aromatic core.

In condensed-phase reactions, such as the copper-free Sonogashira cross-coupling of 4-iodobenzotrifluoride, mechanistic investigations have been performed to distinguish between different catalytic cycles. chemicalbook.com Such studies often involve the synthesis of proposed intermediates and monitoring their conversion to products. The presence of the two fluorine atoms in this compound would be expected to significantly influence the electronic properties of the aryl iodide and thus the energetics of the catalytic cycle, for example, by affecting the rate of oxidative addition to a metal center.

Kinetic Isotope Effects and Hammett Studies

Kinetic Isotope Effects (KIEs) are a sensitive probe for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state structure. diva-portal.org By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C or ¹⁴C), changes in the reaction rate can be measured. For instance, a primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step. Secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage and provide information about changes in hybridization or steric environment at the transition state. nih.gov

Hammett studies provide a quantitative measure of the influence of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). youtube.com The σ value is a measure of the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects.

For this compound, all three substituents (two F atoms and one CF₃ group) are strongly electron-withdrawing. The Hammett constants for these groups provide a quantitative basis for this assertion.

Table of Hammett Constants for Relevant Substituents

Substituentσ_metaσ_para
-F+0.34+0.06
-CF₃+0.43+0.54

Data sourced from standard physical organic chemistry texts.

In a reaction where a positive charge develops in the transition state (positive ρ value), the strong electron-withdrawing nature of the substituents on this compound would be expected to significantly decrease the reaction rate compared to benzene (B151609) or iodobenzene. Conversely, for a reaction where a negative charge is built up in the transition state (negative ρ value), these substituents would accelerate the reaction. A Hammett plot for a series of substituted iodoarenes, including 4-iodobenzotrifluoride, in a copper-free Sonogashira reaction showed a positive ρ value of 1.4, indicating that electron-withdrawing groups favor the reaction. chemicalbook.com This suggests that this compound would be a highly reactive substrate in this type of coupling reaction.

Role of Electron-Withdrawing Substituents on Aromatic Reactivity

The presence of three potent electron-withdrawing groups—two fluorine atoms and a trifluoromethyl group—profoundly influences the reactivity of the aromatic ring in this compound. These substituents decrease the electron density of the benzene ring, a phenomenon known as deactivation. acs.org

This deactivation has several important consequences:

Electrophilic Aromatic Substitution (SₑAr): The electron-poor nature of the ring makes it less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. SₑAr reactions, if they occur, would be significantly slower.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the strong electron-withdrawing character of the substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SₙAr reactions. This makes the compound a good candidate for SₙAr, particularly at the carbon bearing the iodine, which is a good leaving group. The fluorine atoms ortho and para to the site of substitution would further activate the ring towards nucleophilic attack.

Acidity of C-H Bonds: The inductive effect of the fluoro and trifluoromethyl groups increases the acidity of the remaining aromatic protons, making them more susceptible to deprotonation by strong bases.

Supramolecular Chemistry and Intermolecular Interactions

Arene-Perfluoroarene (AP) Interactions in Condensed Phases

Arene-perfluoroarene (AP) interactions are a class of non-covalent forces that occur between electron-rich aromatic rings (arenes) and electron-poor perfluorinated aromatic rings (perfluoroarenes). These interactions are primarily driven by complementary electrostatic potentials, where the electron-rich π-system of the arene interacts favorably with the electron-deficient π-system of the perfluoroarene. The molecule 3,5-Difluoro-4-iodobenzotrifluoride, with its trifluoromethyl group and fluorine substituents, possesses a highly electron-deficient ring system, making it a strong candidate for engaging in potent AP interactions.

In the solid state, AP interactions are a powerful tool for directing molecular packing. They often lead to highly ordered, alternating stacks of arene and perfluoroarene molecules. rsc.org This face-to-face π-stacking arrangement is significantly stronger and more specific than the interactions observed between two non-fluorinated arenes. rsc.org The driving force is the favorable interaction between the opposing quadrupole moments of the electron-rich and electron-poor rings. rsc.org

For a molecule like this compound, co-crystallization with an electron-rich polyaromatic hydrocarbon would be expected to result in a structure dominated by these alternating AP stacks. Studies on related systems, such as co-crystals of octafluoronaphthalene (B166452) with various arenes, confirm this packing motif, which persists across a range of different molecular shapes and sizes. The interplanar distances in such stacks are typically between 3.3 and 3.6 Å. researchgate.net This predictable packing has significant implications for the design of materials with specific electronic and optical properties.

Table 1: Representative Arene-Perfluoroarene (AP) Stacking Parameters from Analogous Systems

Interacting MoleculesStacking MotifInterplanar Distance (Å)Reference(s)
Octafluoronaphthalene & Polyaromatic HydrocarbonsAlternating stacks~3.3 - 3.6 researchgate.net
1,2,4,5-tetralkoxy benzene (B151609) & perfluorobenzene (in a polymer)Overlapping rings~3.4 rsc.org
1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzene & 4-(N,N-dimethylamino)phenylethynylpyridineAlternating π-stacked3.61 - 3.73 rsc.org
1,2,4-trifluoro-3-(perfluorophenyl)triphenylene (self-stacking)Antiparallel stacking3.83 rsc.org

The strength and directionality of AP interactions make them a key tool for programming the self-assembly of molecules into larger, well-defined supramolecular structures. rsc.orgrsc.org These interactions can guide the formation of not only simple co-crystals but also more complex architectures like fibers, gels, and liquid crystalline phases. rsc.org By covalently linking arene and perfluoroarene units, it is possible to create molecules that self-assemble into predictable patterns, while the assembly of separate arene and perfluoroarene components allows for the construction of binary and ternary systems. rsc.orgacs.org

Given its highly electron-deficient nature, this compound is an excellent candidate for use as a building block in such self-assembly processes. For instance, it could be used to template the assembly of electron-rich molecules or polymers, potentially leading to the formation of ordered oligomeric structures. researchgate.netrsc.org The sublimation of volatile perfluoroarenes like octafluoronaphthalene has been used as a "sacrificial template" method, where the AP interaction first directs the assembly, and the subsequent removal of the perfluoroarene leaves behind a structured, porous material. nih.gov A similar strategy could be envisioned for this compound, leveraging its volatility and strong AP interaction potential.

Halogen Bonding Dynamics of the Iodine Substituent

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base). The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F) and with the presence of electron-withdrawing groups on the molecule bearing the halogen. researchgate.netwiley-vch.de The C-I bond in this compound is therefore an exceptionally potent halogen bond donor due to the combined electron-withdrawing effects of the two ring fluorines and the trifluoromethyl group.

A defining characteristic of halogen bonding is its high directionality. The interaction occurs along the axis of the R-X covalent bond (where R is a carbon atom and X is the halogen). uni-muenchen.de This is because the electron density on the halogen atom is anisotropically distributed. While a belt of negative electrostatic potential exists around the "equator" of the halogen, a region of positive electrostatic potential, known as the σ-hole, is located at its pole, opposite the covalent bond. nih.gov

This anisotropy dictates the geometry of the interaction, with typical C–I···Y bond angles being close to 180°. In crystal structures of related iodo-perfluoroarenes, such as 1,4-diiodotetrafluorobenzene, linear C–I···N and C–I···O halogen bonds are consistently observed, directing the formation of extended 1D and 2D networks. mdpi.comacs.orgnih.gov It is therefore expected that the iodine atom in this compound would form strong, highly directional halogen bonds with Lewis basic sites like nitrogen or oxygen atoms.

Table 2: Typical Halogen Bond Geometries in Iodo-Fluoroarene Systems

Donor MoleculeAcceptor Atom/GroupInteraction TypeDistance (I···Y) (Å)Angle (C-I···Y) (°)Reference(s)
1,4-DiiodotetrafluorobenzenePyridyl NitrogenC-I···N2.801 - 2.947168.3 - 177.4 mdpi.com
1-(3,5-dinitrophenylethynyl)-2,3,5,6-tetrafluoro-4-iodobenzenePyridyl NitrogenC-I···N2.80 - 2.85169.9 - 175.8 rsc.org
1,4-DiiodotetrafluorobenzeneAcetylacetonate OxygenC-I···O3.06 - 3.10~170 acs.org
IodopentafluorobenzeneHalide AnionsC-I···X⁻(Varies)~180 acs.org

For this compound, a rich interplay of forces is anticipated. In a co-crystal with a Lewis basic arene, the iodine atom could form a halogen bond to a heteroatom on the partner molecule, while the fluorinated ring simultaneously engages in a favorable AP interaction with the arene ring of that same partner. This combination of orthogonal interactions—a directional halogen bond and a face-to-face stacking interaction—provides a powerful and reliable strategy for the rational design of complex molecular solids. acs.orgnih.gov

Role of Fluorine Atoms in Hydrogen Bonding Networks

While fluorine is the most electronegative element, its participation as a hydrogen bond acceptor in C-F···H-X interactions is a topic of ongoing discussion. These interactions are generally considered weak and primarily electrostatic or dispersive in nature. rsc.org However, their cumulative effect can be significant in determining molecular conformation and crystal packing. In this compound, both the fluorine atoms on the aromatic ring and those in the trifluoromethyl group can act as potential hydrogen bond acceptors.

Database surveys show that intermolecular C-F···H contacts are common in crystal structures, with F···H distances typically around 2.5 Å and C-F···H angles often around 130°, although shorter and more linear interactions exist. rsc.org

Design Principles for Fluorinated Supramolecular Architectures

The design of supramolecular architectures using fluorinated building blocks like this compound relies on the predictable and directional nature of non-covalent interactions. The incorporation of fluorine atoms into a molecular structure provides a powerful tool for fine-tuning these interactions and directing the self-assembly process. fluorochem.co.uk Several key principles guide the construction of these complex systems.

Halogen Bonding as a Primary Synthon: A dominant principle in designing structures with iodo-fluorocarbons is the use of the halogen bond. This is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. clemson.edumdpi.com The strength of this bond increases with the polarizability of the halogen (I > Br > Cl) and is significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring. nih.gov In this compound, the two ortho-fluorine atoms and the para-trifluoromethyl group make the iodine atom exceptionally electron-poor, rendering it a potent halogen bond donor. This makes it an ideal component for constructing robust supramolecular assemblies through predictable C–I···N, C–I···O, or C–I···S interactions. clemson.edunih.gov For instance, perfluorinated iodobenzenes are regarded as ideal halogen-bonding donors for creating multicomponent complexes. nih.gov

Fluorine-Specific Interactions: While halogen bonding often dominates, weaker interactions involving fluorine also play a crucial directional role. These interactions, though individually less powerful, collectively contribute to the stability and specificity of the final architecture. acs.org

C-H···F Hydrogen Bonds: Partially fluorinated groups can act as hydrogen bond acceptors, forming C-H···F-C bridges that can decisively alter crystal packing modes. acs.org

C-F···π Interactions: Studies have indicated that organic fluorine has a notable tendency to participate in C-F···π interactions. acs.org

Fluorophilic/Fluorophobic Effects: The tendency of highly fluorinated segments of molecules to segregate from hydrocarbon or non-fluorinated regions is a significant driving force in self-assembly. This "fluorophobic" effect can be harnessed to guide the formation of layered structures or specific aggregation motifs. acs.org

Modularity and Geometric Control: The predictability of halogen bonding allows for a modular approach to supramolecular design. By selecting halogen bond acceptors with specific geometries (e.g., linear, bent, or trigonal), chemists can direct the assembly of this compound units into desired motifs such as infinite chains, discrete rings, or complex three-dimensional networks. clemson.edunih.gov The rigidity of the building blocks is often essential for creating well-ordered macrocycles and other specific structural motifs. frontiersin.org

The table below summarizes the key intermolecular interactions involving fluorinated aromatic compounds that are central to designing supramolecular structures.

Interaction TypeDonorAcceptorTypical Role in Supramolecular Design
Halogen Bond Iodine atom (e.g., in this compound)Lewis basic sites (N, O, S, π-systems)Primary directional force for assembling chains, layers, and 3D networks. clemson.edunih.gov
Hydrogen Bond C-H groupsFluorine atomsSecondary interaction that influences and reinforces crystal packing. acs.org
π-Interactions C-F bondπ-systems of aromatic ringsContributes to the stability and orientation of molecules within the assembly. acs.org
Dipole-Dipole Polar C-F bondsPolar C-F bonds on adjacent moleculesCan lead to segregation of fluorinated segments, influencing overall architecture. acs.orgacs.org

By strategically balancing these attractive and repulsive forces, researchers can engineer crystalline materials and other molecular systems with tailored structures and properties. The use of reversible bonds, such as coordination bonds in metallo-supramolecular systems, further expands the possibilities for creating dynamic and functional architectures. frontiersin.org

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For fluorinated molecules such as 3,5-Difluoro-4-iodobenzotrifluoride, multinuclear NMR experiments, particularly involving ¹⁹F, ¹H, and ¹³C isotopes, are fundamental. Although specific spectral data for this compound is not available in the reviewed literature, the principles of NMR allow for a detailed prediction of its expected spectral features.

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it exceptionally useful for distinguishing between different fluorine environments within a molecule. nih.govthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong, easily detectable signals. wikipedia.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum:

Aromatic Fluorines (C3-F and C5-F): These two fluorine atoms are chemically equivalent due to the molecule's symmetry. They would appear as a single resonance. The chemical shift for aromatic fluorines (Ar-F) typically falls within the range of +80 to +170 ppm relative to CFCl₃, though this can be influenced by the other substituents on the ring. ucsb.edu

Trifluoromethyl (CF₃) Group: The three fluorine atoms of the trifluoromethyl group are also equivalent and would produce a second, distinct signal. The chemical shift for CF₃ groups is generally observed in the range of +40 to +80 ppm. wikipedia.orgucsb.edu

A key feature of ¹⁹F NMR is the observation of spin-spin coupling between different fluorine nuclei (¹⁹F-¹⁹F coupling), which provides valuable structural information. wikipedia.org In this molecule, coupling would be expected between the aromatic fluorines and the CF₃ group fluorines. This is a long-range coupling (through five bonds, or ⁵JFF), which is commonly observed in fluorinated compounds and would cause the signals to appear as complex multiplets. wikipedia.org

Table 1: Predicted ¹⁹F NMR Spectral Features for this compound

Fluorine EnvironmentPredicted Chemical Shift Range (ppm vs CFCl₃)Expected MultiplicityCoupling Interactions
Aromatic (C3-F, C5-F)+80 to +170 ucsb.eduQuartet (q) or complex multipletCoupling to CF₃ group (⁵JFF), Coupling to H2/H6 (⁴JHF)
Trifluoromethyl (-CF₃)+40 to +80 wikipedia.orgucsb.eduTriplet (t) or complex multipletCoupling to C3-F/C5-F (⁵JFF), Coupling to H2/H6 (⁵JHF)

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. For this compound, the two hydrogen atoms at the C2 and C6 positions are chemically equivalent. They would produce a single signal in the aromatic region of the spectrum (typically δ 6.0-9.0 ppm). This signal would be split into a multiplet due to coupling with the adjacent aromatic fluorine atoms (³JHF) and potentially long-range coupling with the CF₃ group fluorines (⁵JHF). thermofisher.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Due to the molecule's symmetry, four distinct signals are expected for the seven carbon atoms of this compound. The large chemical shift range of ¹³C NMR helps to resolve these signals clearly. libretexts.org

The expected signals are:

C2/C6: One signal for the two equivalent carbons bonded to hydrogen.

C3/C5: One signal for the two equivalent carbons bonded to fluorine.

C4: One signal for the carbon bonded to iodine.

C1: One signal for the carbon bonded to the CF₃ group.

CF₃: One signal for the trifluoromethyl carbon.

A significant feature of the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine coupling (JCF), which splits the carbon signals into multiplets. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, etc.). The ¹JCF coupling for the CF₃ carbon and the C3/C5 carbons would be particularly large.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon EnvironmentNumber of CarbonsExpected SignalKey Coupling
C2 / C621²JCF (to C3/C5 fluorines)
C3 / C521¹JCF (large coupling)
C411²JCF (to C3/C5 fluorines)
C111¹JCF (to CF₃ fluorines)
-CF₃11¹JCF (very large coupling)

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its structural features through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₇HF₅I), the molecular ion (M⁺) peak would be expected at an m/z corresponding to its molecular weight. The high-energy ionization process, typically electron ionization (EI), can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk

While specific MS data for this compound is not detailed in the searched literature, the fragmentation of a very similar compound, 3,5-difluoroiodobenzene, has been studied. researchgate.net Based on this and general fragmentation principles, the following fragmentation pathways are plausible:

Loss of Iodine: A common fragmentation pathway for iodo-aromatics is the cleavage of the C-I bond to lose an iodine radical (I•), resulting in a prominent fragment ion.

Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃) or through more complex rearrangements.

Expulsion of Difluorocarbene (CF₂): Studies on polyfluorinated aromatic compounds have shown an unexpected but general fragmentation pathway involving the expulsion of difluorocarbene (:CF₂), a neutral species with a mass of 50 Da. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed Origin
[C₇HF₅I]⁺Molecular Ion (M⁺)
[C₇HF₅]⁺Loss of Iodine radical (M - I)
[C₆HF₂I]⁺Loss of CF₃ radical (M - CF₃)
[C₆HF₃I]⁺Loss of CF₂ (M - CF₂) researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. recx.noresearchgate.net The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions, bond lengths, and bond angles. aps.org

A search of the available literature did not yield a specific crystal structure for this compound. However, SCXRD studies on related molecules, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, provide valuable insights into the expected solid-state behavior. nih.govnih.gov These studies often reveal the importance of intermolecular interactions, such as halogen bonding (e.g., C-I···I-C interactions), which can play a crucial role in directing the crystal packing arrangement. nih.govnih.gov An SCXRD analysis of this compound would definitively determine its molecular geometry and how the molecules arrange themselves in a crystal lattice, influenced by interactions involving the iodine and fluorine atoms.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Quantum mechanical calculations can predict molecular structures, electronic properties, and reactivity. abinit.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. core.ac.ukmdpi.com DFT calculations can be used to optimize the geometry of this compound and to predict various properties.

Electronic Structure: DFT can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. nih.gov

Reactivity Prediction: By calculating the distribution of electron density and electrostatic potential, DFT can predict the most likely sites for electrophilic or nucleophilic attack. This information is crucial for understanding the molecule's reactivity in chemical synthesis. Studies on related fluorinated compounds have successfully used DFT to rationalize fragmentation patterns seen in mass spectrometry and to understand reaction mechanisms. researchgate.netnih.gov

While specific DFT calculations for this compound were not found in the searched literature, the application of standard DFT methods (e.g., using functionals like B3LYP or wB97XD) would provide valuable predictive data on its structure and reactivity. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational preferences and the non-covalent interactions that govern its behavior in various environments.

Intermolecular interactions are critical to understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules. The presence of a highly polarizable iodine atom ortho to two fluorine atoms suggests the potential for significant halogen bonding. nih.gov Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on another molecule. princeton.edu In this case, the electron-withdrawing fluorine atoms enhance the σ-hole on the iodine atom, making it a potent halogen bond donor. nih.gov

MD simulations can be employed to explore the strength and geometry of these halogen bonds with various acceptor molecules. Furthermore, the trifluoromethyl group and the fluorine atoms can participate in dipole-dipole interactions and the formation of weak hydrogen bonds with suitable donors. The aromatic ring itself can engage in π-stacking and π-hole interactions. rsc.org

Table 1: Simulated Intermolecular Interaction Parameters for this compound with a Model Halogen Bond Acceptor (Pyridine)

Interaction TypeKey Atoms InvolvedSimulated Average Distance (Å)Simulated Interaction Energy (kcal/mol)
Halogen BondC-I···N(Pyridine)2.85-4.5
π-π StackingBenzene (B151609) Ring Centroid···Pyridine Ring Centroid3.60-2.1
C-F···H-CF···H(Pyridine)2.50-0.8

Note: The data in this table are illustrative and based on typical values obtained from molecular dynamics simulations of similar halogenated aromatic compounds. Specific experimental or high-level computational data for this exact complex may vary.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds, thereby prioritizing synthetic efforts.

For a compound like this compound, a QSAR model could be developed to predict properties such as its binding affinity to a target protein, its toxicity, or its solubility. The development of a robust QSAR model involves several key steps:

Data Set Compilation: A diverse set of structurally related compounds with experimentally measured activity or property data is required. This set would include this compound and its analogs with variations in the substitution pattern.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. sciepub.com

For halogenated aromatic compounds, relevant descriptors often include those related to hydrophobicity (logP), electronic effects (Hammett constants, molecular electrostatic potential), and steric parameters (molar refractivity, van der Waals volume). oup.com The presence of fluorine and iodine atoms would necessitate the inclusion of descriptors that capture their unique properties, such as those related to polarizability and halogen bonding potential.

Table 2: Hypothetical QSAR Descriptors for a Series of Substituted Benzotrifluorides

CompoundlogPMolar RefractivityDipole Moment (Debye)Halogen Bond Donor Strength (V_s,max)Predicted Activity (IC50, µM)
Benzotrifluoride (B45747)2.5726.982.86N/A>100
4-Iodobenzotrifluoride (B1294960)4.0940.522.1535.225.6
3,5-Difluorobenzotrifluoride3.1528.761.98N/A52.1
This compound 4.67 42.30 1.55 42.8 8.3
3,4,5-Trifluorobenzotrifluoride3.0127.651.12N/A68.4

Note: This table presents a hypothetical data set for illustrative purposes to demonstrate the types of descriptors used in QSAR modeling. The predicted activity values are not based on experimental results.

The development of a predictive QSAR model for a class of compounds including this compound would enable the in silico screening of virtual libraries of related structures, accelerating the discovery of molecules with desired properties.

Advanced Applications in Materials Science and Chemical Biology Research

Building Blocks for Fluorinated Polymers and Copolymers

The incorporation of fluorine atoms into polymers dramatically alters their properties, leading to materials with exceptional thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics. fluorochem.co.ukresearchgate.net Fluorinated polymers and copolymers are critical in a multitude of high-performance applications, from advanced coatings to gas separation membranes. researchgate.netrsc.org

3,5-Difluoro-4-iodobenzotrifluoride serves as a key monomeric unit for the synthesis of novel fluorinated polymers. The presence of the trifluoromethyl (CF3) group and the two fluorine atoms on the benzene (B151609) ring contribute significantly to the fluorinated nature of the resulting polymer, imparting properties such as hydrophobicity and thermal stability. researchgate.net The iodine atom provides a reactive site for various polymerization reactions. For instance, it can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for its incorporation into the main chain of conjugated polymers. ucc.ie This approach enables the synthesis of well-defined polymer architectures where the fluorinated aromatic unit is precisely placed.

The resulting polymers, rich in fluorine content, exhibit enhanced properties. Research has shown that increasing fluorine content can lead to a higher glass-transition temperature (Tg) and increased surface roughness, which in turn enhances hydrophobicity. rsc.org The synthesis of block copolymers, where a fluorinated block derived from a monomer like this compound is combined with a non-fluorinated block, can lead to self-assembling materials with complex nanostructures. researchgate.net20.210.105

Table 1: Potential Polymerization Reactions Involving this compound

Reaction Type Co-reactant Example Catalyst/Conditions Resulting Polymer Linkage
Suzuki Coupling Aryl-diboronic acid Palladium catalyst, Base Aryl-Aryl
Sonogashira Coupling Di-alkyne Palladium/Copper catalyst, Base Aryl-Alkyne
Heck Coupling Di-olefin Palladium catalyst, Base Aryl-Vinylene

| Stille Coupling | Organotin reagent | Palladium catalyst | Aryl-Aryl |

Precursors for Liquid Crystalline Materials and Organic Electronic Devices

Fluorinated compounds are of paramount importance in the field of liquid crystals (LCs), which are the foundational materials for modern display technologies. acs.org The introduction of fluorine atoms into LC molecules can significantly influence their mesomorphic behavior and dielectric anisotropy (Δε). beilstein-journals.org Specifically, laterally substituted fluorine atoms, as seen in derivatives of this compound, are instrumental in creating materials with a large negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode liquid crystal displays. beilstein-journals.orgworktribe.com

The synthesis of such liquid crystals often involves palladium-catalyzed cross-coupling reactions where the iodo- group of this compound serves as a reactive handle to connect the fluorinated core with other molecular fragments, such as biphenyls or cyclohexyl rings, to build the final elongated LC structure. worktribe.comgoogle.com The rigid, fluorinated core provided by the benzotrifluoride (B45747) moiety helps to maintain the necessary molecular shape for forming liquid crystalline phases.

In the realm of organic electronics, the trifluoromethyl group is a powerful electron-withdrawing substituent. researchgate.net Incorporating units derived from this compound into organic semiconductors can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. This is a crucial strategy for developing n-type organic field-effect transistors (OFETs) and for improving electron injection and transport in organic light-emitting diodes (OLEDs). researchgate.nethbni.ac.in The high electronegativity of the fluorine atoms enhances the stability of these materials against oxidative degradation, leading to longer device lifetimes.

Table 2: Influence of Fluorination on Material Properties

Property Effect of Fluorine/CF3 Group Application Benefit
Dielectric Anisotropy (Δε) Can induce a large negative value. beilstein-journals.org Essential for fast-switching VA-LCDs. worktribe.com
LUMO Energy Level Lowered due to strong electron-withdrawing nature. researchgate.net Improved electron injection/transport in OLEDs, n-type behavior in OFETs.
Viscosity Often reduced in liquid crystals. beilstein-journals.org Faster response times in displays.

| Chemical Stability | Increased due to the strength of the C-F bond. | Longer operational lifetime for electronic devices. |

Intermediates in the Synthesis of Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) ([18F]) being the most widely used isotope for clinical applications. vu.nl The development of novel [18F]-labeled probes is crucial for diagnosing diseases and monitoring treatment responses. vu.nl

Aryl iodides are critical precursors for radiolabeling via nucleophilic aromatic substitution or transition-metal-mediated reactions. This compound is an ideal intermediate for the synthesis of [18F]-labeled PET tracers. The carbon-iodine bond can be readily converted to a carbon-[18F]fluorine bond. Furthermore, the trifluoromethyl group is a desirable feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. vu.nl

One established method involves copper-mediated radiofluorination of aryl iodides. This would allow the direct incorporation of [18F]fluoride onto the aromatic ring of the benzotrifluoride scaffold. The resulting [18F]-labeled 3,5-difluoro-4-fluorobenzotrifluoride could then be used as a labeled building block for more complex tracer synthesis. The presence of the stable fluorine atoms and the CF3 group can be advantageous for creating tracers with favorable in vivo properties. vu.nl

Design of Fluorous Tagging and Separation Methodologies in Synthetic Chemistry

Fluorous synthesis is a powerful purification strategy that utilizes the unique properties of highly fluorinated compounds. nih.gov Molecules "tagged" with a perfluoroalkyl group (a fluorous tag) exhibit limited solubility in common organic solvents but high solubility in fluorous solvents (perfluorinated alkanes). rsc.org This differential solubility forms the basis for efficient separation techniques like fluorous solid-phase extraction (FSPE) and fluorous liquid-liquid extraction (F-LLE). nih.govnih.gov

This compound, with its trifluoromethyl group, can serve as a foundational component for creating novel fluorous tags. The iodo- group provides a convenient attachment point to link the fluorinated phenyl ring to a substrate or reagent of interest via standard chemical transformations. nih.gov The resulting tagged molecule can then be easily separated from non-fluorinated reaction components and byproducts. silicycle.com This methodology is particularly valuable in multi-step synthesis and for the creation of compound libraries, as it greatly simplifies the purification process. nih.govsilicycle.com

Table 3: Comparison of Purification Techniques

Technique Principle Advantage of Using Fluorous Tags
Standard Column Chromatography Differential adsorption on a stationary phase (e.g., silica). N/A
Fluorous Solid-Phase Extraction (FSPE) Selective retention of fluorous-tagged molecules on a fluorous stationary phase. nih.gov Fast, efficient separation; orthogonal to standard chromatography.

| Fluorous Liquid-Liquid Extraction (F-LLE) | Partitioning of fluorous-tagged molecules between an organic and a fluorous solvent phase. rsc.org | Simple liquid-based separation, avoids solid supports. |

Development of Probes for Understanding Biological Recognition Events

Chemical probes are essential tools for elucidating complex biological processes, identifying drug targets, and understanding mechanisms of action. ljmu.ac.uknih.gov The introduction of fluorine atoms into these probes offers several advantages. The small size and unique electronic properties of fluorine can modulate the biological activity of the parent molecule, and the presence of multiple fluorine atoms, as in the trifluoromethyl group, provides a sensitive handle for detection by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. ljmu.ac.uk

This compound is a valuable starting material for the synthesis of such probes. The reactive iodine atom allows for its conjugation to biologically active molecules, peptides, or other reporter groups using robust chemical reactions like palladium-catalyzed cross-couplings. acs.org The highly fluorinated benzotrifluoride moiety can then serve as the reporter element. For example, a probe constructed from this building block could be used to study drug-protein interactions, with changes in the 19F NMR signal indicating a binding event.

Moreover, the fluorinated phenyl ring can be a precursor to fluorescent probes. For instance, it can be incorporated into the structure of fluorophores like BODIPY dyes, which are widely used in cellular imaging. researchgate.netfrontiersin.org By attaching this fluorinated fluorophore to a molecule that targets a specific cellular component, researchers can visualize biological recognition events with high sensitivity and specificity. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Sustainable and Greener Synthetic Approaches to Fluorinated Aromatics

Traditional methods for synthesizing fluorinated aromatics often rely on harsh reagents and conditions, leading to significant environmental concerns. numberanalytics.com The development of sustainable and "green" synthetic routes is a paramount goal in modern chemistry, aiming to minimize waste, reduce energy consumption, and utilize safer reagents. cas.cnnumberanalytics.com

Catalyst Development for Environmentally Benign Transformations

A major focus of green chemistry is the development of highly efficient and recyclable catalysts that can facilitate fluorination and other transformations under mild, environmentally friendly conditions. numberanalytics.comoup.com

Transition-Metal Catalysis: Research is ongoing to develop catalysts based on abundant and less toxic metals to replace precious metals like palladium. numberanalytics.combeilstein-journals.org For instance, copper-based catalysts are being explored for the fluorination of aryl halides as a more sustainable alternative. numberanalytics.com The goal is to design catalysts that are stable, reusable, and can operate in greener solvents like water or ethanol. oup.com The development of palladium-catalyzed allylic C-H functionalization using molecular oxygen from the air as a green oxidant showcases a move towards more sustainable processes. oup.com

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Future work will likely focus on designing more robust and efficient organocatalysts for the selective introduction of fluorine and other functional groups onto aromatic rings.

Biocatalysis: The use of enzymes or whole-cell systems for fluorination reactions is a nascent but promising field. nih.gov Researchers are exploring the potential of engineered enzymes to catalyze C-F bond formation with high selectivity and under exceptionally mild conditions, offering a truly green synthetic route. nih.gov

Catalyst TypeAdvantagesResearch Focus
Transition-Metal High activity and selectivity.Development of catalysts based on earth-abundant metals, improved recyclability, and use in green solvents. numberanalytics.comoup.combeilstein-journals.org
Organocatalysis Low toxicity, cost-effective, metal-free.Design of more active, stable, and recyclable organocatalysts for fluorination.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Engineering enzymes for efficient C-F bond formation and expanding substrate scope. nih.gov

Utilization of Renewable Feedstocks in Fluorine Chemistry

The dependence on petroleum-based starting materials is a significant challenge to the sustainability of the chemical industry. A key area of future research is the use of renewable feedstocks, such as those derived from biomass, as starting materials for the synthesis of fluorinated compounds. mdpi.com For example, research into linking fluorine with bio-derived furfural (B47365) aims to create more sustainable fluorinated polymers and drugs. mdpi.com The primary source of fluorine, fluorspar (CaF2), is a finite resource, prompting research into alternative fluorine sources like fluorosilicic acid (FSA), a byproduct of phosphate (B84403) fertilizer production. rsc.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are discovered and optimized. ulisboa.pt These computational tools can analyze vast datasets to identify patterns and predict reaction outcomes, significantly accelerating the development of new synthetic methods. semanticscholar.orgbeilstein-journals.org

For a molecule like 3,5-Difluoro-4-iodobenzotrifluoride, which is often an intermediate, AI and ML can be employed to:

Predict Optimal Reaction Conditions: By analyzing data from previous experiments, ML algorithms can predict the optimal temperature, pressure, catalyst, and solvent for a given transformation, maximizing yield and minimizing byproducts. ulisboa.ptacs.orgresearchgate.net

Discover Novel Reaction Pathways: AI can be used to propose entirely new synthetic routes that may be more efficient or sustainable than existing methods. ulisboa.pt

Accelerate Catalyst Design: Machine learning models can predict the catalytic activity of new molecular structures, guiding the design of more effective catalysts for specific reactions.

The combination of AI/ML with automated high-throughput experimentation platforms creates a powerful closed-loop system for rapid reaction optimization. semanticscholar.orgbeilstein-journals.org

Exploration of Novel Reactivity Modes for C-F and C-I Bonds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge. scispace.com Conversely, the carbon-iodine (C-I) bond is relatively weak and serves as a versatile handle for a wide range of cross-coupling reactions. Future research will continue to push the boundaries of what is possible with these two functional groups.

Late-Stage Functionalization: A major goal is the development of methods for the selective activation of C-F bonds in complex molecules at a late stage of a synthesis. researchgate.net This would allow for the rapid diversification of fluorinated drug candidates and materials.

Catalytic C-F Bond Activation: While challenging, the development of catalysts that can selectively cleave and functionalize C-F bonds under mild conditions is a key area of research. researchgate.netmdpi.com This includes exploring transition-metal-free activation methods. scispace.commdpi.com

Novel Transformations of the C-I Bond: While the C-I bond is already widely used in synthesis, researchers are continuously exploring new coupling partners and reaction conditions to expand its utility. This includes photochemically activated reactions that can proceed under catalyst-free conditions. rsc.org

Synergistic Reactivity: An exciting avenue of research involves the development of reactions that can selectively functionalize both the C-F and C-I bonds in a single molecule, either sequentially or in a one-pot fashion, to rapidly build molecular complexity.

Development of High-Throughput Screening Methodologies for Fluorinated Compound Libraries

High-throughput screening (HTS) is a crucial tool in drug discovery and materials science for rapidly evaluating large numbers of compounds for a desired property. news-medical.net The development of HTS methods specifically tailored for fluorinated compound libraries is essential for unlocking their full potential. nih.govnuvisan.comthermofisher.com

Future directions in this area include:

Miniaturization and Automation: Developing more sophisticated robotic systems to handle and screen ever-larger libraries of fluorinated compounds with minimal human intervention. nuvisan.com

Advanced Assay Development: Creating novel and more sensitive assays to identify "hits" from screening campaigns with greater accuracy and fewer false positives. thermofisher.com

Fragment-Based Screening: Utilizing libraries of smaller, fluorinated fragments to identify initial binding interactions, which can then be elaborated into more potent lead compounds. nuvisan.comthermofisher.com

Integration with In Silico Screening: Combining computational (virtual) screening with experimental HTS to pre-select compounds with a higher probability of being active, thereby increasing the efficiency of the screening process. news-medical.netnuvisan.com

The development of these advanced screening methodologies will be critical for identifying new applications for this compound and other novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.